molecular formula C23H22ClF3N4O3 B11666037 3-chloro-N-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-N-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11666037
M. Wt: 494.9 g/mol
InChI Key: OAOWSSYOZINMAP-UHFFFAOYSA-N
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Description

3-CHLORO-N-(3,4-DIMETHOXYPHENYL)-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine class This compound is characterized by its unique structure, which includes a trifluoromethyl group, a chloro group, and multiple aromatic rings

Preparation Methods

The synthesis of 3-CHLORO-N-(3,4-DIMETHOXYPHENYL)-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the chloro, methoxy, and trifluoromethyl groups through various substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation and nitration reactions are common, using reagents like chlorine gas or nitric acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -10°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.

Scientific Research Applications

3-CHLORO-N-(3,4-DIMETHOXYPHENYL)-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Compared to other pyrazolo[1,5-a]pyrimidine derivatives, 3-CHLORO-N-(3,4-DIMETHOXYPHENYL)-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

  • 3-CHLORO-4-METHOXY-N-(3-METHYLPHENYL)BENZAMIDE
  • 3-CHLORO-4-METHOXY-N-(4-METHYLPHENYL)BENZAMIDE
  • 3-CHLORO-4-METHOXY-N-(2-METHYLPHENYL)BENZAMIDE

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to variations in their reactivity and applications.

Properties

Molecular Formula

C23H22ClF3N4O3

Molecular Weight

494.9 g/mol

IUPAC Name

3-chloro-N-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C23H22ClF3N4O3/c1-12-4-6-13(7-5-12)15-11-18(23(25,26)27)31-21(29-15)19(24)20(30-31)22(32)28-14-8-9-16(33-2)17(10-14)34-3/h4-10,15,18,29H,11H2,1-3H3,(H,28,32)

InChI Key

OAOWSSYOZINMAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(N3C(=C(C(=N3)C(=O)NC4=CC(=C(C=C4)OC)OC)Cl)N2)C(F)(F)F

Origin of Product

United States

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